molecular formula C12H12BrFN2O2 B1437314 tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate CAS No. 885271-57-8

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate

Cat. No.: B1437314
CAS No.: 885271-57-8
M. Wt: 315.14 g/mol
InChI Key: UNNULYRTIBIRPK-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of tert-butyl, bromo, and fluoro substituents on the indazole core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of an indazole derivative, followed by the introduction of the tert-butyl ester group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
  • tert-Butyl 3-bromo-5-chloro-1H-indazole-1-carboxylate
  • tert-Butyl 3-bromo-5-methyl-1H-indazole-1-carboxylate

Uniqueness

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate is unique due to the specific combination of bromo and fluoro substituents, which can impart distinct chemical reactivity and biological activity compared to other indazole derivatives. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-bromo-5-fluoroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(14)6-8(9)10(13)15-16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNULYRTIBIRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657886
Record name tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-57-8
Record name tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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